REACTION_CXSMILES
|
[I-:1].[Na+].[CH2:3]([O:6][C:7]1[CH:8]=[C:9]([CH2:17][OH:18])[CH:10]=[CH:11][C:12]=1[O:13][CH2:14][CH2:15]Br)[C:4]#[CH:5]>CC(C)=O>[CH2:3]([O:6][C:7]1[CH:8]=[C:9]([CH2:17][OH:18])[CH:10]=[CH:11][C:12]=1[O:13][CH2:14][CH2:15][I:1])[C:4]#[CH:5] |f:0.1|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
10
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C#C)OC=1C=C(C=CC1OCCBr)CO
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Upon reaction completion
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The resulting solid was dissolved in CH2Cl2 (200 mL)
|
Type
|
WASH
|
Details
|
washed subsequently with sodium thiosulfate solution (2×200 mL), water (200 mL) and brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
solvent was removed under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C#C)OC=1C=C(C=CC1OCCI)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.71 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 95.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |